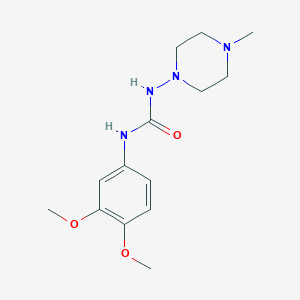![molecular formula C15H11ClF3NO B5767135 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which is a type of receptor that is involved in the modulation of pain, reward, and addiction pathways in the brain. Synthesis Method: CTAP can be synthesized using a variety of methods, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with phenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can then be purified using standard techniques such as column chromatography. Scientific Research Application: CTAP has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological processes. For example, CTAP has been used to investigate the role of the μ-opioid receptor in pain signaling, addiction, and depression. Mechanism of Action: CTAP acts as a competitive antagonist of the μ-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioid peptides such as endorphins and enkephalins. This results in a decrease in the activation of the μ-opioid receptor and a reduction in the downstream effects of opioid signaling. Biochemical and Physiological Effects: CTAP has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. For example, CTAP has been shown to decrease the rewarding effects of opioids, reduce the development of tolerance to opioids, and block the analgesic effects of opioids. Advantages and Limitations for Lab Experiments: One advantage of using CTAP in lab experiments is that it is a highly selective antagonist of the μ-opioid receptor, meaning that it does not interact with other opioid receptors or other neurotransmitter systems. This allows researchers to specifically target the μ-opioid receptor and study its effects in isolation. However, one limitation of using CTAP is that it is a relatively large and complex molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets. Future Directions: There are many potential future directions for research on CTAP and the μ-opioid receptor. Some possible areas of investigation include the development of more potent and selective antagonists of the μ-opioid receptor, the identification of novel signaling pathways downstream of the μ-opioid receptor, and the exploration of the role of the μ-opioid receptor in various disease states such as chronic pain, addiction, and depression. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of CTAP and other μ-opioid receptor antagonists, as well as their potential clinical applications.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-11-6-7-13(12(9-11)15(17,18)19)20-14(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGNFSBHIOHWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)

![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)


![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)

![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)



![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)